molecular formula C14H6I2O2 B096020 2,7-Diiodophenanthrene-9,10-dione CAS No. 16218-32-9

2,7-Diiodophenanthrene-9,10-dione

Cat. No. B096020
CAS RN: 16218-32-9
M. Wt: 460 g/mol
InChI Key: FJEXTLBWOUQIBN-UHFFFAOYSA-N
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Description

2,7-Diiodophenanthrene-9,10-dione is a chemical compound that serves as a precursor for various conjugated polymers. It is characterized by the presence of two iodine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione structure. This compound is of interest due to its potential applications in the field of organic electronics and photonics, where it can be used to create materials with desirable electronic and optical properties.

Synthesis Analysis

The synthesis of derivatives of 2,7-diiodophenanthrene-9,10-dione has been achieved through different methods. One practical synthesis route involves a one-pot reaction of 10,10-bis-(4-hexyloxy-phenyl)-2,7-diiodo-10H-phenanthren-9-one with triethylsilane in trifluoroacetic acid to selectively obtain 9,10-bis(4-hexyloxyphenyl)-2,7-diiodophenanthrene . Another approach for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives employs a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones, which can be further derivatized to synthesize fused phenanthrene derivatives .

Molecular Structure Analysis

The molecular structure of 2,7-diiodophenanthrene-9,10-dione derivatives has been characterized using various analytical techniques. For instance, the X-ray crystal structure of cyclobuta[I]phenanthrene-1,2-dione, a related compound, has been determined, providing insights into the molecular conformation and electronic structure that could be relevant for understanding the properties of 2,7-diiodophenanthrene-9,10-dione derivatives .

Chemical Reactions Analysis

2,7-Diiodophenanthrene-9,10-dione and its derivatives undergo various chemical reactions that modify their properties. For example, post-modification of copolymers derived from 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione units can lead to significant changes in their emission properties. The introduction of quinoxaline and phenazine derivatives alters the emission, resulting in a hypsochromic shift for quinoxaline-containing copolymers and a bathochromic shift for phenazine-containing copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,7-diiodophenanthrene-9,10-dione derivatives have been extensively studied using techniques such as gel permeation chromatography (GPC), thermogravimetric analysis (TGA), nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) spectroscopy, UV–vis absorption, and emission spectroscopy. These studies have revealed that the derivatives exhibit interesting thermal and optical properties, such as high thermal stability and intense blue fluorescence, which are promising for applications in optoelectronic devices .

Safety And Hazards

The safety data sheet for 2,7-Diiodophenanthrene-9,10-dione suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2,7-diiodophenanthrene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXTLBWOUQIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343666
Record name 2,7-diiodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diiodophenanthrene-9,10-dione

CAS RN

16218-32-9
Record name 2,7-diiodophenanthrene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
C Monterde, M Pintado-Sierra, R Navarro… - … applied materials & …, 2020 - ACS Publications
This paper reports a simple approach for the preparation of new photo-active conjugated porous polymers (CPPs) based on phenanthrene building blocks with a high Brunauer–Emmett…
Number of citations: 12 pubs.acs.org
C Monterde, R Navarro, M Iglesias… - ACS applied materials …, 2018 - ACS Publications
A porous polymer containing a fluorophenylphenanthroimidazole core was easily prepared via one-pot Suzuki–Miyaura cross-coupling reactions under microwave heating. These new …
Number of citations: 35 pubs.acs.org
M Velusamy, JY Shen, JT Lin, YC Lin… - Advanced Functional …, 2009 - Wiley Online Library
A new series of quadrupolar type two‐photon absorption (2PA) chromophores 3–9 bearing a core arylamine‐[a,c]phenazine‐arylamine motif are synthesized in high yields. Palladium‐…
Number of citations: 144 onlinelibrary.wiley.com
U Balijapalli, R Nagata, N Yamada… - Angewandte Chemie …, 2021 - Wiley Online Library
Near‐IR organic light‐emitting diodes (NIR‐OLEDs) are potential light‐sources for various sensing applications as OLEDs have unique features such as ultra‐flexibility and low‐cost …
Number of citations: 117 onlinelibrary.wiley.com
B Balambiga, P Devibala, D Harshini… - Materials Chemistry …, 2023 - pubs.rsc.org
A series of new triarylamine appended alkoxyphenanthrenes connected through acetylene bridges were synthesized for high-performance p-channel OFETs. These semiconductors …
Number of citations: 1 pubs.rsc.org
B Balambiga, P Devibala, PM Imran… - …, 2022 - Wiley Online Library
New arylacetylene end‐capped alkoxyphenanthrenes were synthesized and demonstrated as the best active layer for solution‐processable p‐channel organic field‐effect transistors. …
Y Hou, Y Chen, Q Liu, M Yang, X Wan, S Yin… - Macromolecules, 2008 - ACS Publications
A novel tetrathiafulvalene- (TTF-) fused poly(aryleneethynylene) with an acceptor main chain and donor side chains has been prepared and characterized. The EPR and UV–vis spectra …
Number of citations: 44 pubs.acs.org
R Butkute, R Lygaitis, V Mimaite, D Gudeika… - Dyes and …, 2017 - Elsevier
Four phenanthroimidazole-based bipolar compounds having electron-donating carbazole or diphenylamino moieties were synthesized and characterized. All compounds form glasses …
Number of citations: 46 www.sciencedirect.com
S Sharma, AK Pal - Journal of Materials Chemistry C, 2022 - pubs.rsc.org
The rise of organic thermally activated delayed fluorescence (TADF) materials as NIR emitters and hosts have engrossed wide consideration as they can demonstrate 100% internal …
Number of citations: 8 pubs.rsc.org
AA Yakushev, AS Abel, AD Averin, IP Beletskaya… - Coordination Chemistry …, 2022 - Elsevier
This review summarizes synthetic approaches to reusable photocatalytic systems based on visible light-active transition metal complexes with chelating ligands containing pyridyl …
Number of citations: 14 www.sciencedirect.com

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